molecular formula C12H21BF2O5 B577581 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1272412-65-3

2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B577581
CAS No.: 1272412-65-3
M. Wt: 294.102
InChI Key: IDWBUWZLOWIIFY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The tetramethyl groups on the dioxaborolane ring resonate as a singlet at δ 1.25 ppm . The MEM group’s methoxy protons appear as a singlet at δ 3.36 ppm , while the ethenyl fluorine atoms induce splitting in the adjacent protons (δ 5.64–6.99 ppm) .
  • ¹¹B NMR : A broad peak at δ 12 ppm confirms tetracoordinate boron after complexation .
  • ¹⁹F NMR : Two distinct signals at δ −117.5 ppm and −120.9 ppm correspond to the geminal difluoro group .

Infrared (IR) Spectroscopy

Strong absorptions at 1,320 cm⁻¹ (B–O stretching) and 1,100 cm⁻¹ (C–F vibration) dominate the spectrum. The MEM group’s ether linkages show bands at 1,080–1,150 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 294.1 (C₁₂H₂₁BF₂O₅⁺). Fragmentation patterns include loss of the MEM group (m/z 205.0) and cleavage of the dioxaborolane ring (m/z 141.1) .

Computational Modeling of Electronic Structure and Bonding Interactions

Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate electrophilicity at the boron center .
  • Natural Bond Orbital (NBO) analysis : The boron atom exhibits partial positive charge (+0.72 e), stabilized by resonance with the ethenyl and MEM groups .
  • Electrostatic potential maps : High electron density localized on the fluorine and oxygen atoms, facilitating nucleophilic attacks at boron .
Parameter Value
HOMO Energy (eV) −6.3
LUMO Energy (eV) −1.5
B–O Wiberg Bond Index 0.78

The MEM group’s electron-donating ether oxygen atoms enhance boron’s electrophilicity, critical for Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

2-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BF2O5/c1-11(2)12(3,4)20-13(19-11)9(10(14)15)18-8-17-7-6-16-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWBUWZLOWIIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(F)F)OCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735101
Record name 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-65-3
Record name 2-[2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1272412-65-3) is a compound with significant potential in various biological applications due to its unique chemical structure and properties. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H21BF2O5C_{12}H_{21}BF_2O_5 with a molecular weight of 294.10 g/mol. The compound features a dioxaborolane ring and difluorovinyl group that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific enzyme pathways critical for cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study involving a related dioxaborolane demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Dioxaborolane AMCF-75.0
Dioxaborolane BMDA-MB-2317.3
Target CompoundMCF-7TBD

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Cyclooxygenase Inhibition : Similar compounds have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression. This suggests that the target compound may also exhibit anti-inflammatory properties .

Synthesis and Applications

The synthesis of this compound involves several steps that include the formation of the dioxaborolane ring and the introduction of functional groups such as difluorovinyl and methoxyethoxy moieties. Its unique structure allows it to be utilized in various applications:

  • Optical Properties : The compound has been explored for its optical properties in the development of materials for photonic applications .
  • Electrochemical Applications : Research indicates potential use in electrochemical sensors due to its electron-rich nature .

Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of this compound:

  • Toxicity Studies : Preliminary studies suggest low toxicity levels in mammalian cell lines; however, comprehensive toxicological assessments are necessary to establish safety profiles for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,3,2-dioxaborolane derivatives:

Compound Name Substituents Key Features Stability/Reactivity Notes Reference(s)
Target Compound : 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2,2-Difluoroethenyl
- (2-Methoxyethoxy)methoxy chain
- Electron-withdrawing fluorine atoms
- Polar ether side chain
Likely moderate stability due to fluorination N/A (hypothetical based on analogs)
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolanyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7h) - p-Methoxyphenyl
- Dioxaborolanyl ethenyl
- Aromatic substituent
- Conjugated system
Highly unstable , decomposes under inert storage
2-(3-{(E)-2-[5-(Methoxymethoxy)-2-nitrophenyl]ethenyl}phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (36) - Nitro group
- Methoxymethoxy-phenyl
- Electron-deficient nitro group
- Multi-step reactivity
Stable enough for catalytic hydrogenation
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2-Methoxyethoxy-phenyl - Ether side chain on aromatic ring Commercially available; moderate stability
2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 3,5-Dimethoxyphenyl - Electron-rich aromatic system Used in photophysical studies
2-[3-[(2-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2-Fluorobenzyl ether - Fluorinated aromatic substituent High purity (>95%); lab use only

Structural and Electronic Differences

  • This could enhance reactivity in Suzuki-Miyaura couplings with electron-rich aryl halides.
  • Ether Side Chains : The (2-methoxyethoxy)methoxy chain differs from simpler methoxy or ethoxy groups (e.g., in and ) by providing extended hydrophilicity, which may improve solubility in aqueous-organic biphasic reaction systems.

Q & A

Q. What is the typical synthetic route for this dioxaborolane compound?

The compound is synthesized via a two-step protocol: (1) preparation of the boronic acid intermediate, and (2) esterification with pinacol. The boronic acid derivative reacts with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under reflux in anhydrous toluene or THF. The reaction is monitored by TLC or NMR until completion, followed by purification via column chromatography (silica gel, hexane/EtOAc) to achieve ≥95% purity . Alternative methods use microwave-assisted synthesis to reduce reaction time .

Q. How is this compound characterized in academic research?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine integration.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₅H₂₄BF₂O₅, expected [M+H]+: 361.17).
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for stereochemical assignments . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation between aryl/vinyl halides and boronic acids. It is particularly useful for synthesizing fluorinated biphenyls and heteroaromatics under mild conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water, 60°C) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized with this reagent?

  • Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances turnover in sterically hindered systems.
  • Solvent Systems : Mixed solvents (e.g., toluene/ethanol 3:1) improve solubility of hydrophobic substrates.
  • Base Optimization : K₃PO₄ or Cs₂CO₃ may outperform Na₂CO₃ for electron-deficient aryl halides. Contradictions in yields (e.g., 40–85%) often arise from trace moisture; rigorous drying of reagents/solvents is critical .

Q. How should discrepancies in spectroscopic data (e.g., NMR) be resolved?

  • Dynamic Effects : Fluorine atoms can cause splitting or broadening; use ¹⁹F-decoupled NMR or low-temperature experiments.
  • Byproduct Identification : LC-MS/MS helps detect hydrolysis products (e.g., boronic acid) or dimerization artifacts.
  • Crystallographic Validation : If NMR data conflicts with expected structure, single-crystal X-ray analysis is definitive .

Q. What are the stability considerations for long-term storage?

  • Moisture Sensitivity : Store under argon at −20°C in sealed amber vials with desiccant (e.g., molecular sieves).
  • Solubility : DMSO or THF solutions degrade within 1 week; prepare fresh solutions for reactions.
  • Thermal Stability : Decomposition occurs above 80°C (TGA data), necessitating low-temperature reflux conditions .

Data Contradiction Analysis

Observed Issue Potential Causes Mitigation Strategies
Low coupling yieldsResidual water in solvent/reagentsDry solvents over MgSO₄; use flame-dried glassware
Unassigned NMR peaksRotamers or fluorine couplingAcquire 2D NMR (COSY, NOESY) or variable-temperature NMR
Purity <95% post-synthesisIncomplete esterificationExtend reaction time; add excess pinacol

Methodological Recommendations

  • Reaction Monitoring : Use in-situ IR spectroscopy to track boronic ester formation (C–B stretch at ~1350 cm⁻¹) .
  • Scale-up Challenges : For >10g batches, replace column chromatography with recrystallization (hexane/CH₂Cl₂) to reduce costs .

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